4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate
Beschreibung
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate is a synthetic small molecule derived from the kojic acid scaffold. Its core structure features a 4H-pyran-4-one ring substituted with a pyrimidin-2-ylthio methyl group at position 6 and a 2-([1,1'-biphenyl]-4-yl)acetate ester at position 2. This compound is structurally analogous to ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate), a well-characterized APJ receptor antagonist discovered via high-throughput screening (HTS) of ~330,600 compounds . While ML221 has been extensively studied for its role in modulating the apelin/APJ system—a G protein-coupled receptor (GPCR) pathway implicated in cardiovascular homeostasis, energy metabolism, and gastrointestinal function—the biphenyl-substituted derivative described here represents a structural modification aimed at optimizing physicochemical or pharmacological properties .
The 2-([1,1'-biphenyl]-4-yl)acetate group introduces a hydrophobic, aromatic moiety distinct from ML221’s 4-nitrobenzoate ester.
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-phenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c27-21-14-20(16-31-24-25-11-4-12-26-24)29-15-22(21)30-23(28)13-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h1-12,14-15H,13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJYCUTDDNVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate , also known as ML221, is a synthetic molecule that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of ML221 is characterized by a pyran ring fused with a pyrimidine moiety, which is known for contributing to various biological activities. The molecular formula is , and it has a molecular weight of 421.47 g/mol. The compound exhibits significant selectivity for the APJ receptor over other receptors, such as the angiotensin II type 1 receptor (AT1) .
Apelin Receptor Antagonism
ML221 has been identified as a functional antagonist of the apelin receptor, with IC50 values of 0.70 μM and 1.75 μM in cAMP and β-arrestin assays, respectively. This antagonistic activity suggests potential therapeutic applications in conditions where the apelin pathway is dysregulated, such as heart failure and metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives highlights the importance of specific functional groups in enhancing biological activity. Modifications at the pyrimidine ring and the introduction of electron-withdrawing groups have been shown to improve potency against various biological targets . For ML221, the presence of the biphenyl group is hypothesized to enhance receptor binding affinity and selectivity.
Cardiovascular Applications
In a study focusing on cardiovascular health, ML221 was shown to inhibit cholangiocarcinoma growth by blocking the apelin/apelin receptor axis. This finding underscores its potential role in cancer therapy, particularly in tumors influenced by apelin signaling .
Neuroprotective Effects
Investigations into the neuroprotective effects of apelin receptor antagonists suggest that ML221 may mitigate neuroinflammation and promote neuronal survival under stress conditions. This area of research is still emerging but points toward potential applications in neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
Antagonism of Apelin Receptors
One of the most notable applications of this compound is its role as an apelin receptor antagonist . Research indicates that it exhibits significant inhibitory activity against the apelin receptor (APJ), with IC50 values of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays. This selectivity highlights its potential in treating conditions related to cardiovascular health and metabolic disorders .
Antioxidant Activity
Studies have shown that derivatives of this compound possess antioxidant properties comparable to ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress, which is linked to various chronic diseases .
Antimicrobial Properties
The compound and its derivatives have been evaluated for antimicrobial activity. The presence of the pyrimidine moiety enhances the antibacterial efficacy against various strains, indicating possible applications in developing new antimicrobial agents .
Case Study 1: Apelin Receptor Antagonism
In a study published by Maloney et al., the compound was tested for its ability to inhibit the apelin receptor's activity, showing promising results that could lead to new therapeutic strategies for heart failure and obesity .
Case Study 2: Antioxidant Efficacy
Research conducted on various derivatives demonstrated that modifications to the structure could enhance antioxidant activity. The findings indicated that specific substitutions on the pyran ring led to improved efficacy compared to standard antioxidants .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparison of Key Compounds
Key Observations :
The biphenyl group in the target compound lacks such electronic effects but introduces steric bulk and hydrophobicity, which may alter binding kinetics or off-target selectivity .
Metabolic Stability : ML221 exhibits rapid hepatic degradation due to ester hydrolysis. The biphenyl acetate’s larger, more complex ester may resist enzymatic cleavage, though this remains speculative .
Solubility : ML221’s poor aqueous solubility (14 μg/mL) limits bioavailability. The biphenyl group’s hydrophobicity likely exacerbates this issue, necessitating formulation adjustments .
Pharmacological Selectivity
ML221 demonstrated >37-fold selectivity for APJ over the angiotensin II type 1 (AT1) receptor and minimal off-target binding to 29 GPCRs, except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) . The biphenyl variant’s selectivity profile is unknown but could differ due to altered steric and electronic properties.
Vorbereitungsmethoden
Cyclization of 3-Oxoesters
In a representative procedure, ethyl 3-oxopent-4-enoate undergoes base-catalyzed cyclization to yield 6-methyl-4-oxo-4H-pyran-3-yl derivatives. Modifications at the C6 position are achieved by substituting methyl groups with functionalized alkyl halides. For instance, bromination at C6 followed by nucleophilic substitution introduces reactive sites for subsequent thioether formation.
Reaction Conditions :
Esterification with Biphenyl Acetic Acid
The final step involves esterifying the C3 hydroxyl group of the pyranone with 2-([1,1'-biphenyl]-4-yl)acetic acid. This is typically accomplished using Steglich esterification or acid chloride coupling.
Steglich Esterification
- Activation : Combine 2-([1,1'-biphenyl]-4-yl)acetic acid (1.2 equiv) with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 0°C.
- Coupling : Add the pyranone-thioether intermediate and stir at room temperature for 24 h.
- Workup : Filter off dicyclohexylurea, concentrate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Acid Chloride Method
- Chloride Formation : Treat 2-([1,1'-biphenyl]-4-yl)acetic acid with thionyl chloride (SOCl$$_2$$) under reflux for 2 h.
- Esterification : React the acid chloride with the pyranone-thioether intermediate in pyridine at 50°C for 6 h.
Advantages : Faster reaction times (6 h vs. 24 h) but lower yields (60–70%) due to side-product formation.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
Challenges and Optimization Strategies
Thioether Stability
The thioether bond is prone to oxidation during prolonged storage. Adding antioxidants like butylated hydroxytoluene (BHT, 0.01% w/w) to the final product enhances stability.
Regioselectivity in Pyranone Modification
Bromination at C6 must be carefully controlled to avoid di-substitution. Using NBS in stoichiometric amounts (1.05 equiv) and limiting reaction time to 2 h ensures mono-bromination.
Industrial-Scale Considerations
For large-scale production (>1 kg), the following adjustments are recommended:
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate?
- Methodology : Multi-step synthesis typically involves coupling a pyran-4-one core with a pyrimidine-thioether moiety and a biphenyl-acetate group. Key steps include:
- Thioether formation via nucleophilic substitution using pyrimidine-2-thiol derivatives (e.g., 2-mercaptopyrimidine) and a bromomethyl-substituted pyranone intermediate .
- Esterification of the pyranone hydroxyl group with 2-([1,1'-biphenyl]-4-yl)acetic acid using coupling agents like DCC/DMAP .
- Purification via column chromatography and crystallization .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : H and C NMR confirm the integration of protons and carbons in the pyranone, pyrimidine, and biphenyl moieties. Aromatic proton signals at δ 7.2–8.5 ppm validate biphenyl incorporation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : C=O stretching (~1700 cm) confirms ester and pyranone carbonyl groups .
Q. How is the purity of the compound assessed during synthesis?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors purity (>95%) .
- Melting Point Analysis : Sharp melting points (e.g., 178–182°C) indicate crystallinity and homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the pyrimidine-thioether linkage?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency .
- Catalyst Use : Base catalysts (e.g., KCO) facilitate deprotonation of thiol groups .
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., 5-lipoxygenase) using crystal structures (PDB ID: 3V99) .
- QSAR Modeling : Correlates substituent effects (e.g., pyrimidine ring substituents) with inhibitory activity .
Q. How do tautomeric forms of the pyranone and pyrimidine moieties influence stability?
- Methodology :
- X-ray Crystallography : Resolves keto-enol tautomerism in the pyranone ring .
- pH-Dependent NMR : Tracks proton shifts in DO/DMSO-d mixtures to identify dominant tautomers .
Q. What in vitro assays evaluate the compound’s enzyme inhibitory activity?
- Methodology :
- 5-Lipoxygenase (5-LOX) Inhibition : Spectrophotometric assay measuring hydroperoxide formation at 234 nm, with IC determination .
- Cellular Assays : PMA-stimulated neutrophils or HEK293 cells transfected with 5-LOX assess leukotriene suppression .
Q. How is the compound’s stability under physiological conditions characterized?
- Methodology :
- pH Stability Study : Incubation in buffers (pH 1.2–7.4) followed by HPLC analysis quantifies degradation products .
- Metabolic Stability : Liver microsome assays (human/rat) monitor CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
